Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate
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Description
Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C19H22N2O6 and its molecular weight is 374.393. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles , have been shown to target various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect pathways related to cell division and growth.
Pharmacokinetics
Similar compounds have been shown to exhibit good selectivity between cancer cells and normal cells , suggesting that they may have favorable pharmacokinetic properties that enhance their bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells , suggesting that the compound may have similar effects.
Properties
IUPAC Name |
ethyl 2-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-2-25-19(24)18(23)21-7-5-20(6-8-21)17(22)14-10-13(14)12-3-4-15-16(9-12)27-11-26-15/h3-4,9,13-14H,2,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHRILCVSELDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC2C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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